molecular formula C7H11F6N2P B12536532 1-Allyl-3-methylimidazolium hexafluorophosphate

1-Allyl-3-methylimidazolium hexafluorophosphate

Katalognummer: B12536532
Molekulargewicht: 268.14 g/mol
InChI-Schlüssel: JDMCWFDNVPYCSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-methylimidazolium hexafluorophosphate is an ionic liquid known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Allyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, although specific reagents and conditions may vary.

    Substitution Reactions: It can undergo substitution reactions, where the allyl or methyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Allyl-3-methylimidazolium hexafluorophosphate involves its interaction with molecular targets through ionic and hydrogen bonding. The hexafluorophosphate anion plays a crucial role in stabilizing the ionic liquid structure, while the imidazolium cation interacts with various substrates, facilitating chemical reactions and processes .

Vergleich Mit ähnlichen Verbindungen

1-Allyl-3-methylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Eigenschaften

Molekularformel

C7H11F6N2P

Molekulargewicht

268.14 g/mol

IUPAC-Name

1-methyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate

InChI

InChI=1S/C7H11N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1

InChI-Schlüssel

JDMCWFDNVPYCSJ-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CN(C=C1)CC=C.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.